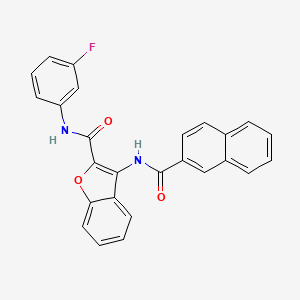

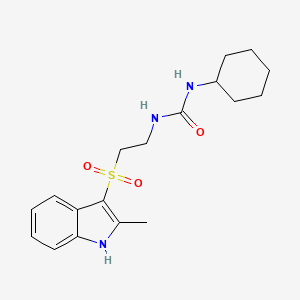

![molecular formula C16H12F2N4O3 B2515445 N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 941990-78-9](/img/structure/B2515445.png)

N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide" is a complex organic molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar pyrimidine derivatives, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves the reaction of various reagents under controlled conditions. For instance, a related compound was synthesized via a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine, yielding a 90% yield . This suggests that the synthesis of the compound may also involve multi-step reactions with high yields, utilizing similar starting materials and conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and X-ray single crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of the synthesized compound. Theoretical studies, such as those using the B3LYP 6-311G (d, p) basis set, can complement experimental data by predicting electronic properties and molecular geometry .

Chemical Reactions Analysis

Pyrimidine derivatives can interact with various biological targets. For example, one study demonstrated that a pyrimidine compound could bind to double-stranded DNA (dsDNA) via the minor groove, with a binding constant indicating a strong interaction . Molecular docking calculations further supported these findings, showing that the compound could stabilize the DNA complex through hydrogen bonds and Pi-alkyl interactions . These interactions are crucial for understanding the biological activities of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of substituents like fluorine atoms or amide groups can affect these properties. Theoretical calculations, such as density functional theory (DFT), can predict these properties and provide insights into the reactivity of the compound . Additionally, spectroscopic analyses, such as IR, Raman, and NMR, can provide information on the presence of specific functional groups and the compound's purity .

Applications De Recherche Scientifique

Hybrid Catalysts in Pyrimidine Synthesis

Hybrid catalysts have been instrumental in the synthesis of pyrimidine derivatives, offering a versatile approach to developing compounds with potential pharmaceutical applications. The use of organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts has been explored for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which are precursors for medicinal and pharmaceutical industries due to their bioavailability and broad synthetic applications (Parmar, Vala, & Patel, 2023).

Anti-Inflammatory and Biological Activities

Substituted tetrahydropyrimidine derivatives have shown potential for in vitro anti-inflammatory activity, attributed to their ability to inhibit protein denaturation. This highlights the therapeutic potential of pyrimidine derivatives in designing leads for anti-inflammatory activity, pointing towards their application in drug discovery for inflammatory diseases (Gondkar, Deshmukh, & Chaudhari, 2013).

Regioselectivity in Bromination

The study of regioselectivity in the bromination of unsymmetrical dimethylated pyridines, including pyrimidine derivatives, contributes to the understanding of their chemical properties and potential modifications for specific applications. This research is significant for developing synthetic strategies for functionalized pyrimidines (Thapa, Brown, Balestri, & Taylor, 2014).

Synthesis of Pyrimidoquinolines

The synthesis of pyrimido[4,5-b]quinolines from barbituric acid derivatives illustrates the diversity of pyrimidine chemistry and its significance in developing compounds with varied biological activities. These compounds are examples of how pyrimidine scaffolds are used in synthesizing biologically potent molecules (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Antioxidant Activity

Analytical methods for determining antioxidant activity are crucial for assessing the potential health benefits of pyrimidine derivatives. Studies on antioxidants contribute to understanding how these compounds can be utilized in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Propriétés

IUPAC Name |

N-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4O3/c1-21-13-12(15(24)22(2)16(21)25)11(5-6-19-13)20-14(23)8-3-4-9(17)10(18)7-8/h3-7H,1-2H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEJUZCJYCKTQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

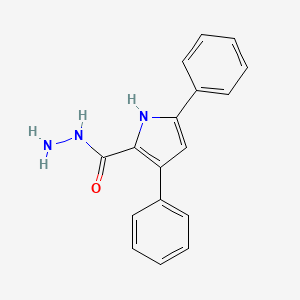

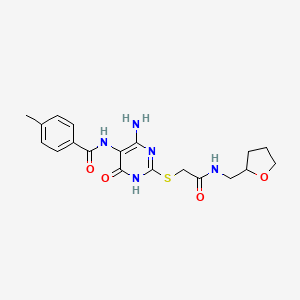

amino]-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2515364.png)

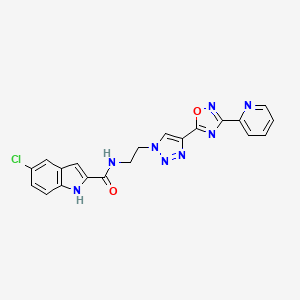

![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)

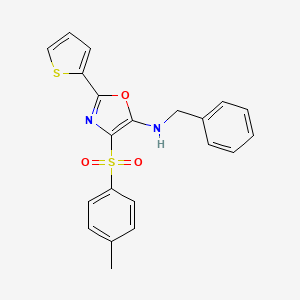

![ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2515370.png)

![(2S,4As,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B2515373.png)

![N-((4-cyclohexylthiazol-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2515374.png)

![4-[4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl]-1H-indole](/img/structure/B2515375.png)

![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2515377.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2515384.png)